
6,7-Dimethoxy-4-(methylthio)cinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-(methylthio)cinnoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2,3-dimethoxyaniline with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate, can yield the desired cinnoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .
化学反応の分析
Types of Reactions
6,7-Dimethoxy-4-(methylthio)cinnoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the original methoxy or methylthio groups.
科学的研究の応用
6,7-Dimethoxy-4-(methylthio)cinnoline has several scientific research applications, including:
作用機序
The mechanism of action of 6,7-Dimethoxy-4-(methylthio)cinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
類似化合物との比較
Similar Compounds
- 6,7-Dimethoxy-4-(methylthio)quinazoline
- 6,7-Dimethoxy-4-(methylthio)pyrimidine
- 6,7-Dimethoxy-4-(methylthio)pyrazine
Uniqueness
6,7-Dimethoxy-4-(methylthio)cinnoline is unique due to its specific structural features, such as the presence of methoxy and methylthio groups at the 6 and 4 positions, respectively. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
特性
CAS番号 |
6937-71-9 |
|---|---|
分子式 |
C11H12N2O2S |
分子量 |
236.29 g/mol |
IUPAC名 |
6,7-dimethoxy-4-methylsulfanylcinnoline |
InChI |
InChI=1S/C11H12N2O2S/c1-14-9-4-7-8(5-10(9)15-2)13-12-6-11(7)16-3/h4-6H,1-3H3 |
InChIキー |
VNEJBDYIGYWEPU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=CN=N2)SC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


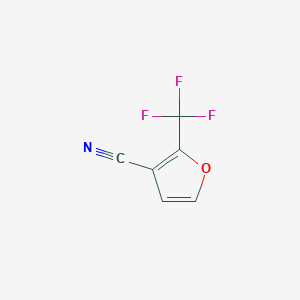
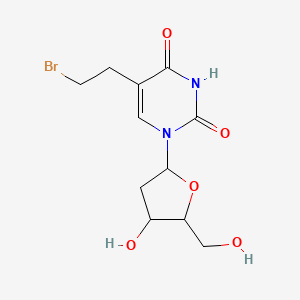
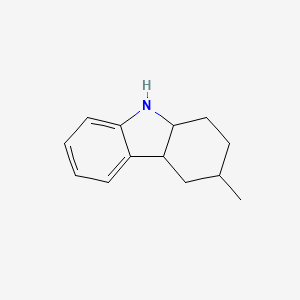
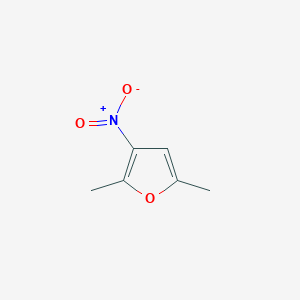
![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)
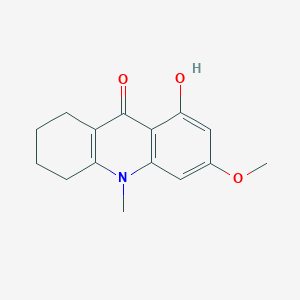
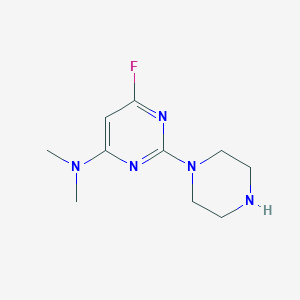

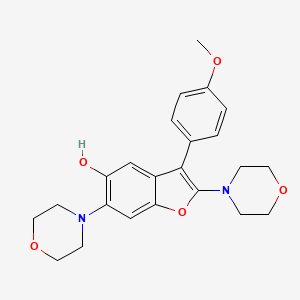
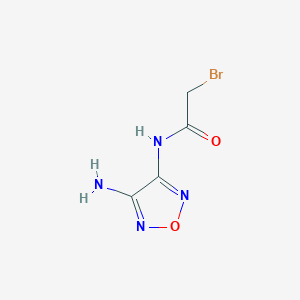
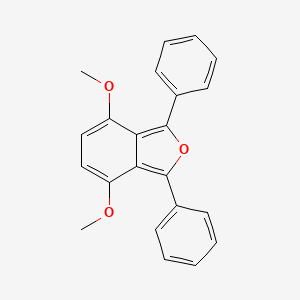
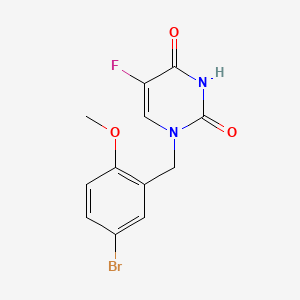
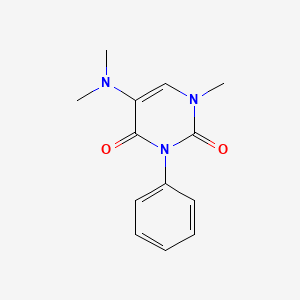
![5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15214575.png)
